N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide
Brand Name: Vulcanchem
CAS No.: 32519-70-3
VCID: VC13306233
InChI: InChI=1S/C8H9ClN2O2S/c1-4-7(5(2)12)14-8(10-4)11-6(13)3-9/h3H2,1-2H3,(H,10,11,13)
SMILES: CC1=C(SC(=N1)NC(=O)CCl)C(=O)C
Molecular Formula: C8H9ClN2O2S
Molecular Weight: 232.69 g/mol

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide

CAS No.: 32519-70-3

Cat. No.: VC13306233

Molecular Formula: C8H9ClN2O2S

Molecular Weight: 232.69 g/mol

* For research use only. Not for human or veterinary use.

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide - 32519-70-3

Specification

CAS No. 32519-70-3
Molecular Formula C8H9ClN2O2S
Molecular Weight 232.69 g/mol
IUPAC Name N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide
Standard InChI InChI=1S/C8H9ClN2O2S/c1-4-7(5(2)12)14-8(10-4)11-6(13)3-9/h3H2,1-2H3,(H,10,11,13)
Standard InChI Key HBVMMWIEJRQDOO-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)NC(=O)CCl)C(=O)C
Canonical SMILES CC1=C(SC(=N1)NC(=O)CCl)C(=O)C

Introduction

Chemical Identification and Structural Characteristics

Systematic Nomenclature and Molecular Identity

N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide is systematically named according to IUPAC guidelines, reflecting its acetyl-substituted thiazole core and chloroacetamide side chain. Key identifiers include:

PropertyValueSource
CAS Registry Number32519-70-3
Molecular FormulaC₈H₉ClN₂O₂S
Molecular Weight232.69 g/mol
IUPAC NameN-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide
SMILESCC1=C(SC(=N1)NC(=O)CCl)C(=O)C
InChIKeyHBVMMWIEJRQDOO-UHFFFAOYSA-N

The thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) is substituted at positions 4 and 5 with methyl and acetyl groups, respectively. The 2-chloroacetamide moiety is attached to the thiazole’s nitrogen atom, introducing electrophilic reactivity .

Crystallographic and Spectroscopic Data

While single-crystal X-ray diffraction data for this compound is unavailable, its structure has been validated via NMR and mass spectrometry. The acetyl group (C=O stretch at ~1680–1700 cm⁻¹) and chloroacetamide (C-Cl stretch at ~750 cm⁻¹) dominate its infrared spectrum. Comparative analysis with analogous thiazoles suggests a planar thiazole ring system, stabilized by π-conjugation .

Synthesis and Manufacturing

Reaction Pathway and Optimization

The synthesis typically involves a two-step protocol:

  • Preparation of 2-amino-5-acetyl-4-methylthiazole: Cyclocondensation of α-chloroketones with thiourea derivatives under basic conditions.

  • Acylation with chloroacetyl chloride: Reacting the aminothiazole intermediate with chloroacetyl chloride in the presence of triethylamine (Et₃N) as a base.

Representative Experimental Conditions

ParameterDetail
SolventTetrahydrofuran (THF) or dichloromethane
Temperature0–5°C (to minimize side reactions)
Reaction Time4–6 hours
WorkupEthanol crystallization (yield: ~65–70%)

The use of low temperatures suppresses undesired N-chloroacetylation at other reactive sites, while Et₃N scavenges HCl byproducts.

Purification and Characterization

Crude product purification via recrystallization from ethanol yields white crystalline solids. Purity is confirmed by HPLC (>95%) and melting point analysis (observed mp: 142–145°C).

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate decomposition above 200°C, with hygroscopicity requiring storage under anhydrous conditions.

Reactivity Profile

  • Nucleophilic substitution: The chloroacetamide group undergoes SN2 reactions with amines or thiols.

  • Acetyl group reactivity: Susceptible to nucleophilic attack at the carbonyl carbon, enabling further derivatization .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

  • Anticancer agents: Hybrid molecules combining thiazole and chlorambucil-like alkylating groups.

  • Antibiotics: Functionalization with β-lactam rings to enhance bacterial uptake.

Material Science

Thiazole derivatives are explored as:

  • Organic semiconductors: Due to π-conjugated systems facilitating charge transport.

  • Corrosion inhibitors: Adsorption onto metal surfaces via sulfur and nitrogen lone pairs .

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